(R)-M8891

Description

BenchChem offers high-quality (R)-M8891 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-M8891 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

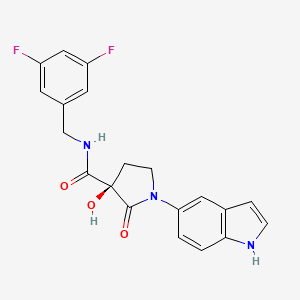

(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGGJQVCOTYFPV-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-M8891: A Technical Guide to its Mechanism of Action as a MetAP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (R)-M8891, a potent and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound. This guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

(R)-M8891 is an orally active, reversible, and brain-penetrant small molecule that potently and selectively inhibits Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[5] The inhibition of MetAP-2 by (R)-M8891 disrupts this essential cellular process, leading to the accumulation of unprocessed proteins.[2] One such substrate, methionylated elongation factor 1-alpha (Met-EF1a), serves as a reliable pharmacodynamic biomarker for target engagement.[6][7]

The primary anti-cancer effects of (R)-M8891 are attributed to its potent antiangiogenic and direct antitumoral activities.[1][3] By inhibiting MetAP-2 in endothelial cells, (R)-M8891 suppresses their proliferation and the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[4] Furthermore, (R)-M8891 exerts direct inhibitory effects on the growth of various tumor cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and activity of (R)-M8891.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Notes |

| IC50 (MetAP-2) | Human | 54 nM[1][3][4] | |

| Ki (MetAP-2) | Human | 4.33 nM[1][3][4] | |

| IC50 (MetAP-1) | Human | >10 µM[1][4] | Demonstrates high selectivity for MetAP-2 over MetAP-1. |

| IC50 (HUVEC Proliferation) | Human | 20 nM[1] | Human Umbilical Vein Endothelial Cells. |

Table 2: In Vivo Efficacy

| Animal Model | Dosing | Outcome |

| Xenograft Model | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of (R)-M8891 Action

Caption: Mechanism of action of (R)-M8891 targeting MetAP-2.

Experimental Workflow for HUVEC Proliferation Assay

Caption: Workflow for the HUVEC proliferation assay.

Experimental Workflow for In Vivo Matrigel Plug Angiogenesis Assay

Caption: Workflow for the in vivo Matrigel plug assay.

Experimental Protocols

Biochemical MetAP-2 Inhibition Assay

This assay determines the in vitro potency of (R)-M8891 against recombinant human MetAP-2.

-

Enzyme: Recombinant human MetAP-2.

-

Substrate: A fluorogenic MetAP-2 substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Ala-Gly-Met-Pro-Lys(2,4-dinitrophenyl)-OH).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Tween-20.

-

Procedure:

-

(R)-M8891 is serially diluted in DMSO and then further diluted in assay buffer.

-

MetAP-2 enzyme is added to the wells of a microplate containing the diluted compound or DMSO control and pre-incubated for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored kinetically using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

IC50 values are calculated from the dose-response curves by non-linear regression analysis.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of (R)-M8891 on the proliferation of endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Media: Endothelial Cell Growth Medium supplemented with appropriate growth factors.

-

Procedure:

-

HUVECs are seeded into 96-well plates and allowed to adhere for 6-8 hours.

-

The cells are then treated with serial dilutions of (R)-M8891 or vehicle control (DMSO).

-

After a 72-hour incubation period at 37°C, cell proliferation is quantified using a suitable method, such as the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content.

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo model evaluates the antiangiogenic activity of (R)-M8891.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Reagents: Matrigel mixed with pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).

-

Procedure:

-

Mice are subcutaneously injected with Matrigel containing pro-angiogenic factors.

-

The animals are then treated with (R)-M8891 (e.g., 20 mg/kg, orally, once daily) or a vehicle control for a specified period (e.g., 14 days).

-

At the end of the treatment period, the Matrigel plugs are excised.

-

Angiogenesis is quantified by measuring the hemoglobin content within the plugs using a colorimetric assay (e.g., Drabkin's reagent), which serves as an indicator of blood vessel formation.

-

Genome-Wide CRISPR/Cas9 Screen for Resistance/Sensitivity

This high-throughput screening method identifies genes that, when knocked out, confer resistance or sensitivity to (R)-M8891.

-

Cell Lines: Cancer cell lines of interest.

-

Library: A genome-scale lentiviral sgRNA library.

-

Procedure:

-

Cas9-expressing cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.

-

The transduced cell population is then split and cultured in the presence of either (R)-M8891 (at a concentration that inhibits proliferation, e.g., IC80 for resistance screening) or vehicle control.

-

Genomic DNA is harvested from the cell populations at an early time point (baseline) and after a period of drug selection.

-

The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.

-

Computational analysis is performed to identify sgRNAs that are significantly enriched (indicating resistance) or depleted (indicating sensitivity) in the drug-treated population compared to the control. Genes targeted by multiple enriched or depleted sgRNAs are considered hits.

-

Western Blot for Met-EF1a Accumulation

This assay is used to confirm the target engagement of (R)-M8891 in cells or tissues by detecting the accumulation of its unprocessed substrate, Met-EF1a.

-

Samples: Cell lysates or tumor homogenates from (R)-M8891-treated and untreated samples.

-

Primary Antibody: A specific antibody that recognizes the N-terminal methionine-containing form of EF1a (Met-EF1a).

-

Procedure:

-

Protein is extracted from the samples, and the concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibody against Met-EF1a.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

-

References

- 1. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]

- 4. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Pooled CRISPR Screen Analysis - CD Genomics [bioinfo.cd-genomics.com]

- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

(R)-M8891: A Potent and Selective MetAP-2 Inhibitor for Cancer Therapy

(R)-M8891 is an orally active, reversible, and selective small-molecule inhibitor of methionine aminopeptidase 2 (MetAP-2) that has demonstrated significant anti-angiogenic and anti-tumoral activity in preclinical studies. This technical guide provides an in-depth overview of (R)-M8891, its mechanism of action, and the key experimental data supporting its development as a potential cancer therapeutic. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[1] There are two main types in mammalian cells, MetAP-1 and MetAP-2. MetAP-2 has been identified as a key regulator of endothelial cell proliferation and, consequently, a promising target for anti-angiogenic therapies in cancer.[2][3]

(R)-M8891 is a structurally novel compound that potently and selectively inhibits MetAP-2.[1][2] Unlike earlier generations of MetAP-2 inhibitors, such as the fumagillin derivative TNP-470, (R)-M8891 is a reversible inhibitor with a more favorable pharmacokinetic profile, making it a promising candidate for clinical development.[4]

Mechanism of Action

(R)-M8891 exerts its anti-tumoral effects through the inhibition of MetAP-2, which leads to a cascade of downstream events affecting both endothelial and tumor cells. The primary mechanism involves the disruption of N-terminal methionine excision from a subset of proteins crucial for cell proliferation and survival.

One of the key substrates of MetAP-2 is the translation elongation factor 1-alpha-1 (EF1a-1).[1][2] Inhibition of MetAP-2 by (R)-M8891 leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1), which serves as a robust pharmacodynamic biomarker for target engagement.[2] The disruption of normal protein maturation ultimately leads to the inhibition of cell proliferation.

Furthermore, the anti-proliferative effect of MetAP-2 inhibition has been linked to the activation of the tumor suppressor p53 and its downstream effector, p21.[2] This activation can lead to cell cycle arrest in the G1 phase.

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-M8891 from various preclinical studies.

Table 1: In Vitro Activity of (R)-M8891

| Assay | Target/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Biochemical MetAP-2 Assay | Human MetAP-2 | 52 | 4.33 | [2][5] |

| Biochemical MetAP-2 Assay | Murine MetAP-2 | 32 | - | [2] |

| Biochemical MetAP-1 Assay | Human MetAP-1 | >10,000 | - | [5] |

| HUVEC Proliferation Assay | HUVEC | 20 | - | [5] |

Table 2: In Vivo Efficacy of (R)-M8891 in Xenograft Models

| Model | Treatment | Dosage | Outcome | Reference |

| Caki-1 RCC Cell Line Xenograft | (R)-M8891 Monotherapy | 10, 25, 50 mg/kg twice daily | Dose-dependent tumor growth inhibition | [2] |

| Patient-Derived Xenograft (RCC) | (R)-M8891 Monotherapy | 100 mg/kg daily | Robust tumor growth inhibition | [6] |

| Patient-Derived Xenograft (RCC) | (R)-M8891 + Cabozantinib | 100 mg/kg daily + 10 mg/kg daily | Tumor stasis and regression | [6] |

Experimental Protocols

Biochemical MetAP-2 Assay

This assay measures the enzymatic activity of MetAP-2 and its inhibition by (R)-M8891.

Materials:

-

Human recombinant MetAP-2 (h-MetAP2)

-

Methionine-Alanine-Serine (MAS) tripeptide substrate

-

Peroxidase (POD)

-

Amino acid oxidase (AAO)

-

Dianisidine

-

HEPES buffer (100 mmol/L, pH 7)

-

NaCl (50 mmol/L)

-

MnCl2 (50 µmol/L)

-

(R)-M8891

Procedure:

-

The enzyme reaction is conducted in a total volume of 50 μL.[1]

-

The reaction mixture contains 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 μmol/L MnCl2, 140 nmol/L h-MetAP2, 1U POD, 0.02U AAO, and 0.6 mmol/L dianisidine.[1]

-

A preincubation of the constituents is performed for 15 minutes at 25°C.[1]

-

The reaction is initiated by the addition of 0.5 mmol/L MAS peptide.[1]

-

The absorbance at 450 nm is measured immediately after substrate addition and again after 45 minutes using an Envision plate reader.[1]

-

The inhibitory effect of (R)-M8891 is determined by including various concentrations of the compound in the reaction mixture.

HUVEC Proliferation Assay

This assay assesses the effect of (R)-M8891 on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

(R)-M8891

-

96-well plates

-

Reagent for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

-

HUVECs are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well.[7][8]

-

Cells are allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of (R)-M8891 or vehicle control.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

Cell proliferation is assessed by measuring cell viability using a commercially available assay according to the manufacturer's instructions.

CRISPR Genome-Wide Screen

This screen was performed to identify genes that, when knocked out, confer resistance or sensitivity to (R)-M8891.

Methodology:

-

A genome-wide CRISPR knockout screen was conducted in various cancer cell lines.[2]

-

Cells were transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes.[9]

-

The transduced cell population was then treated with either (R)-M8891 or a vehicle control.[10]

-

Genomic DNA was isolated from surviving cells, and the sgRNA sequences were amplified and quantified by high-throughput sequencing.[9]

-

Genes whose sgRNAs were enriched in the (R)-M8891-treated population were identified as resistance genes, while those that were depleted were considered sensitivity genes.[10]

Key Findings:

-

The tumor suppressor p53 was identified as a key determinant of sensitivity to MetAP-2 inhibition.[2]

-

MetAP1 and MetAP2 were identified as sensitizing genes, confirming the on-target activity of the inhibitor.[2]

In Vivo Xenograft Studies

These studies evaluated the anti-tumor efficacy of (R)-M8891 in mouse models.

Cell Line-Derived Xenograft (CDX) Model:

-

Human Caki-1 renal cell carcinoma cells were subcutaneously inoculated into the flank of immunodeficient mice.[2]

-

Once tumors reached a volume of 100–150 mm³, the mice were randomized into treatment groups.[2]

-

(R)-M8891 was administered orally at various doses.[2]

-

Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[2]

Patient-Derived Xenograft (PDX) Model:

-

Tumor fragments from patients with renal cell carcinoma were subcutaneously implanted into immunodeficient mice.[2]

-

Once tumors were established, mice were randomized into treatment groups.

-

(R)-M8891 was administered orally as a monotherapy or in combination with other anti-cancer agents.[6]

-

Tumor growth was monitored to evaluate the therapeutic response.[6]

Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of (R)-M8891 action.

Caption: Preclinical evaluation workflow for (R)-M8891.

References

- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Item - Supplementary Figure S11-8 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

(R)-M8891: A Comprehensive Technical Guide on Stereochemistry and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M8891 is a potent, selective, orally bioavailable, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This enzyme plays a critical role in the maturation of proteins and is essential for the growth and proliferation of endothelial cells, a key process in angiogenesis.[1][3] By inhibiting MetAP2, (R)-M8891 demonstrates both antiangiogenic and antitumoral activities.[4][5] The stereochemical configuration of M8891 is crucial for its potent activity, with the (R)-enantiomer being significantly more active than its corresponding (S)-enantiomer. This document provides an in-depth technical overview of the stereochemistry, mechanism of action, quantitative activity, and relevant experimental methodologies for (R)-M8891.

Stereochemistry and Structure-Activity Relationship

M8891 possesses a chiral center within its cyclic tartronic diamide scaffold.[6][7] The biological activity of this molecule is highly dependent on its stereochemistry. The (R)-enantiomer, designated as M8891, is the active form, also known as the eutomer.[7] Its counterpart, the (S)-enantiomer, is referred to as MSC2492281 and serves as the less active distomer.[7] The profound difference in inhibitory activity between these two enantiomers underscores the specific and critical interactions of the (R)-configuration with the active site of the MetAP2 enzyme.[8]

Quantitative Biological Activity

The inhibitory potency of (R)-M8891 and its less active enantiomer has been quantified in various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the stereoselectivity of MetAP2 inhibition.

| Compound | Target/Assay | IC50 | Ki | Reference |

| (R)-M8891 | Human MetAP2 | 52 nM | 4.33 nM | [4][7] |

| Murine MetAP2 | 32 nM | - | [8] | |

| Human MetAP1 | >10 µM | - | [4][5] | |

| HUVEC Proliferation | 20 nM | - | [4][8] | |

| (S)-MSC2492281 | Human MetAP2 | ~7.8 µM (150-fold less active) | - | [8] |

| HUVEC Proliferation | ~15 µM (750-fold less active) | - | [8] |

Mechanism of Action and Signaling Pathway

(R)-M8891 exerts its therapeutic effects by directly inhibiting the enzymatic activity of MetAP2.[3] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from newly synthesized proteins.[3] This process is a vital step in protein maturation and function. In endothelial cells, the inhibition of MetAP2 disrupts protein synthesis, leading to a reduction in cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[3][9] Tumors rely on angiogenesis for growth and metastasis, making MetAP2 an attractive target for cancer therapy.[3]

A key substrate of MetAP2, the translation elongation factor 1-alpha-1 (EF1a-1), has been identified as a pharmacodynamic biomarker for monitoring the target engagement of (R)-M8891.[7][10] Inhibition of MetAP2 leads to the accumulation of the unprocessed, methionylated form of EF1a-1, which can be detected in both in vitro and in vivo settings.[10] Furthermore, the antitumor activity of MetAP2 inhibition has been linked to the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest in the G1 phase and subsequent inhibition of cell proliferation.[8]

Figure 1: Mechanism of action of (R)-M8891.

Experimental Protocols

Biochemical MetAP1/2 Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against methionine aminopeptidases.

-

Enzyme Reaction: The assay is conducted in a 100 mmol/L HEPES buffer at pH 7.5.[7]

-

Substrate: A synthetic peptide substrate is used.

-

Detection: The enzymatic reaction releases a product that can be detected, often through a colorimetric or fluorescent signal.

-

Procedure:

-

Varying concentrations of the test compound (e.g., (R)-M8891) are pre-incubated with the MetAP1 or MetAP2 enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the signal from the product is measured.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

HUVEC Proliferation Assay

This cellular assay assesses the antiproliferative activity of compounds on human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis.

-

Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.

-

Procedure:

-

HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Cells are incubated for a period of 48 to 72 hours.

-

Cell proliferation is quantified using a suitable method, such as a BrdU incorporation assay or a tetrazolium-based colorimetric assay (e.g., MTT, WST-1).

-

IC50 values are determined by analyzing the concentration-response curve.

-

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo model evaluates the antiangiogenic potential of a compound.

-

Animal Model: Transgenic VEGFR2-luciferase mice are often used, where luciferase expression is driven by the VEGFR2 promoter, a marker for angiogenesis.[7][8]

-

Procedure:

-

Mice are subcutaneously injected with Matrigel, a basement membrane matrix that supports new blood vessel formation.

-

The test compound (e.g., (R)-M8891) or a vehicle control is administered to the mice, typically via oral gavage.

-

After a defined treatment period, the Matrigel plugs are excised, or in the case of VEGFR2-luc mice, angiogenesis is quantified non-invasively through bioluminescence imaging.

-

The extent of vessel formation or the luciferase signal in the treated group is compared to the control group to determine the antiangiogenic activity.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a MetAP2 inhibitor like (R)-M8891.

Figure 2: Preclinical evaluation workflow for MetAP2 inhibitors.

Conclusion

(R)-M8891 is a well-characterized, potent, and stereoselective inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties. The critical role of its (R)-stereochemistry in its high-affinity binding to the enzyme highlights the importance of stereoisomerism in drug design and development. The availability of robust biochemical, cellular, and in vivo assays, along with a clear pharmacodynamic biomarker, provides a solid foundation for its continued investigation and clinical development as a potential cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. m8891 - My Cancer Genome [mycancergenome.org]

- 10. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of (R)-M8891 and M8891: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of the Methionine Aminopeptidase-2 (MetAP2) inhibitor M8891 and its (R)-enantiomer. M8891 is a potent, selective, and reversible inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties.[1][2][3][4][5] The stereochemistry of M8891 plays a critical role in its biological function, with the enantiomers exhibiting a significant difference in potency. This guide will delve into the quantitative differences in their activity, detail the experimental methodologies used for their characterization, and illustrate the key signaling pathways affected by MetAP2 inhibition.

Quantitative Comparison of Biological Activity

The biological activity of M8891 and its less active enantiomer, (R)-M8891 (also referred to as MSC2492281 in some literature), has been evaluated through various biochemical and cell-based assays.[6][7] The data clearly indicates that the biological activity resides primarily in one enantiomer, with the (R)-enantiomer being significantly less potent.

| Compound | Target | Assay Type | IC50 (nm) | Ki (nM) | Reference |

| M8891 | Human MetAP2 | Biochemical Assay | 52 | 4.33 | [1][6] |

| Murine MetAP2 | Biochemical Assay | 32 | - | [6] | |

| Human MetAP1 | Biochemical Assay | >10,000 | - | [3] | |

| (R)-M8891 (MSC2492281) | Human MetAP2 | Biochemical Assay | ~7800 (150-fold less active) | - | [6] |

Table 1: Biochemical Activity of M8891 and (R)-M8891 against MetAP Enzymes. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of M8891 and its (R)-enantiomer for human and murine MetAP2, as well as human MetAP1.

| Compound | Cell Line | Assay Type | IC50 (nm) | Reference |

| M8891 | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 20 | [3][6] |

| (R)-M8891 (MSC2492281) | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | ~3000 (150-fold less active) | [6] |

Table 2: Cellular Activity of M8891 and (R)-M8891. This table presents the IC50 values for the inhibition of HUVEC proliferation by M8891 and its (R)-enantiomer.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical MetAP2 Enzymatic Assay

This assay quantifies the enzymatic activity of MetAP2 and the inhibitory potential of test compounds.

Principle: The assay measures the cleavage of a synthetic dipeptide substrate by recombinant MetAP2. The amount of cleaved product is determined spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 100 mM HEPES buffer (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2, and the test compound at various concentrations.

-

Enzyme Addition: Recombinant human MetAP2 is added to the reaction mixture and incubated for a specified period at 37°C to allow for inhibitor binding.

-

Substrate Addition: The reaction is initiated by the addition of the dipeptide substrate, L-methionyl-alanine.

-

Detection: The amount of alanine released is quantified by adding L-amino acid oxidase, which generates hydrogen peroxide. Peroxidase is then added along with a chromogenic substrate (e.g., N,N-diethyl-p-phenylenediamine) to produce a colored product.

-

Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells.

Principle: The assay measures the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in the presence of the test compounds. Cell viability is determined using a colorimetric or fluorometric method.

Protocol:

-

Cell Seeding: HUVECs are seeded in 96-well plates in appropriate growth medium and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of M8891 or (R)-M8891 for a period of 72 hours.

-

Viability Assessment: After the incubation period, a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a DNA-binding fluorescent dye is added to the wells.

-

Measurement: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the antiangiogenic activity of the compounds.

Principle: Matrigel, a basement membrane extract, is implanted subcutaneously in mice. The Matrigel solidifies and induces a potent angiogenic response, leading to the infiltration of endothelial and other host cells and the formation of new blood vessels. The extent of this neovascularization can be quantified.

Protocol:

-

Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (M8891 or vehicle control).

-

Implantation: The Matrigel mixture is injected subcutaneously into the flank of mice.

-

Treatment: Mice may receive additional systemic doses of the test compound over a period of several days.

-

Explantation and Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are explanted.

-

Quantification: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathways and Mechanisms of Action

The biological effects of M8891 are mediated through the inhibition of MetAP2, which in turn affects several downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

MetAP2 Inhibition and Protein N-Terminal Methionine Excision

MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process, known as N-terminal methionine excision (NME), is a critical step in the maturation of many proteins. Inhibition of MetAP2 by M8891 prevents this processing, leading to the accumulation of proteins with an N-terminal methionine. This can alter their stability, localization, and function, ultimately contributing to the observed anti-proliferative and antiangiogenic effects.

Caption: Workflow of MetAP2 inhibition by M8891.

p53-Dependent Cell Cycle Arrest

A key mechanism by which MetAP2 inhibition exerts its anti-proliferative effects is through the activation of the p53 tumor suppressor pathway.[1][8] Inhibition of MetAP2 leads to an increase in p53 levels and its transcriptional activity. This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to G1 cell cycle arrest.

Caption: p53-dependent cell cycle arrest induced by M8891.

Regulation of eIF2α and ERK Signaling

MetAP2 has been shown to play a role in regulating the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[9][10] MetAP2 can associate with eIF2α and protect it from phosphorylation by kinases such as PKR, thereby promoting protein synthesis. Inhibition or dissociation of MetAP2 can lead to eIF2α phosphorylation and a subsequent reduction in global protein synthesis. Furthermore, MetAP2 may influence the ERK signaling pathway, which is critical for cell proliferation and survival.

Caption: Regulation of eIF2α and ERK signaling by MetAP2.

Conclusion

The data presented in this technical guide unequivocally demonstrate that the biological activity of the MetAP2 inhibitor M8891 is highly dependent on its stereochemistry. The eutomer, M8891, is a potent inhibitor of MetAP2 with significant anti-proliferative and anti-angiogenic effects, while its (R)-enantiomer is approximately 150-fold less active. The mechanism of action of M8891 involves the inhibition of N-terminal methionine excision and the modulation of key signaling pathways, including the p53-dependent cell cycle arrest pathway and the regulation of eIF2α and ERK signaling. This detailed understanding of the structure-activity relationship and mechanism of action is crucial for the ongoing research and development of MetAP2 inhibitors as potential therapeutic agents.

References

- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

(R)-M8891: A Technical Guide to MetAP-2 Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of (R)-M8891, a potent and selective reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), in cancer cells. (R)-M8891, also known as M8891, has demonstrated antiangiogenic and antitumor activities in preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.[1][2] This document summarizes key quantitative data, details experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of M8891, providing a quantitative basis for its mechanism of action and therapeutic potential.

Table 1: In Vitro Inhibitory Activity of M8891

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | MetAP-2 (enzymatic assay) | 54 nM | [3] |

| Ki | MetAP-2 | 4.33 nM | [3] |

| IC50 | MetAP-1 (enzymatic assay) | >10 µM | [3] |

| IC50 | HUVEC Proliferation | 20 nM | [4] |

Table 2: In Vivo Antitumor Efficacy of M8891

| Model | Treatment | Outcome | Reference |

| Mouse Xenograft | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [4] |

| Patient-Derived Xenograft (Renal Cell Carcinoma) | Combination with VEGF receptor inhibitors | Tumor stasis and regression | [5][6] |

Table 3: Clinical Pharmacokinetics & Recommended Dose

| Parameter | Value | Reference |

| Recommended Phase II Dose | 35 mg once daily | [1][2] |

Signaling Pathway and Mechanism of Action

M8891 exerts its antitumor effects by inhibiting MetAP-2, a key enzyme in protein maturation.[7] This inhibition leads to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle progression and apoptosis.

M8891-Induced p53 Signaling Pathway

The inhibition of MetAP-2 by M8891 is hypothesized to cause an accumulation of unprocessed protein substrates, triggering a cellular stress response that leads to the activation of p53.[5] Activated p53 then transcriptionally upregulates its downstream target, the cyclin-dependent kinase inhibitor p21. This, in turn, leads to cell cycle arrest in the G1 and G2 phases, thereby inhibiting cancer cell proliferation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of M8891 in cancer cells.

Cell Viability and Proliferation Assays

Objective: To determine the effect of M8891 on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of M8891 in culture medium. The final concentrations should typically range from micromolar to picomolar. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

-

Incubate for the recommended time according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To assess the inhibition of MetAP-2 by measuring the accumulation of its substrate, methionylated elongation factor 1α (Met-EF1α), and to evaluate the modulation of downstream signaling proteins like p53 and p21.

Protocol:

-

Cell Lysis: Treat cells with M8891 for the desired time points (e.g., 24, 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Met-EF1α, p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR-Cas9 Genome-Wide Screen

Objective: To identify genes that, when knocked out, confer sensitivity or resistance to M8891, thereby validating the target and discovering potential biomarkers.

Protocol:

-

gRNA Library Transduction: Transduce a cancer cell line (e.g., A549) stably expressing Cas9 with a genome-wide lentiviral guide RNA (gRNA) library at a low multiplicity of infection (MOI) to ensure that most cells receive a single gRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Cell Population Splitting: Split the cell population into two groups: a treatment group (exposed to M8891 at a concentration around the IC50) and a vehicle control group.

-

Cell Culture and Harvesting: Culture the cells for a sufficient number of population doublings to allow for the selection of resistant or sensitive clones. Harvest the cells at the beginning and end of the experiment.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells. Amplify the gRNA-encoding regions by PCR and subject them to next-generation sequencing to determine the representation of each gRNA in the cell populations.

-

Data Analysis: Analyze the sequencing data to identify gRNAs that are enriched (indicating resistance) or depleted (indicating sensitivity) in the M8891-treated population compared to the control. Genes targeted by these gRNAs are considered hits.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for M8891 target validation.

In Vitro Target Validation Workflow

This workflow outlines the key in vitro experiments to validate the target and mechanism of action of M8891.

Logic Diagram for p53 as a Sensitivity Marker

This diagram illustrates the logical relationship between p53 status and cellular sensitivity to M8891, as determined by experimental evidence.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

(R)-M8891: A Technical Guide to its Antiangiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in the regulation of protein synthesis and endothelial cell proliferation.[1][2] By targeting MetAP2, (R)-M8891 demonstrates significant antiangiogenic and antineoplastic activities, making it a promising candidate for cancer therapy.[2][3] This technical guide provides an in-depth overview of the antiangiogenic properties of (R)-M8891, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

(R)-M8891 exerts its antiangiogenic effects by inhibiting the enzymatic activity of MetAP2.[2] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[4][5] Inhibition of MetAP2 by (R)-M8891 leads to the accumulation of unprocessed proteins, which in turn can trigger a cascade of downstream cellular events.[2][3] One of the key consequences of MetAP2 inhibition is the activation of the tumor suppressor p53 and its downstream effector p21, resulting in a G1-phase cell cycle arrest and subsequent inhibition of cell proliferation, particularly in endothelial cells.[6] Furthermore, MetAP2 has been shown to modulate protein synthesis through the regulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation.[1] By disrupting these fundamental cellular processes, (R)-M8891 effectively curtails the proliferation of endothelial cells, a critical step in angiogenesis.

Quantitative Data

The antiangiogenic potency of (R)-M8891 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (MetAP2 Inhibition) | 54 nM | Human MetAP2 | [7] |

| Ki (MetAP2 Inhibition) | 4.33 nM | Human MetAP2 | [7] |

| IC50 (HUVEC Proliferation) | 20 nM | Human Umbilical Vein Endothelial Cells | [7] |

| Selectivity | >10 µM (IC50) | Human MetAP1 | [7] |

| Animal Model | Treatment | Outcome | Reference |

| VEGFR2-luc Transgenic Mice | 5, 10, 20 mg/kg, daily, p.o. for 14 days | Significant reduction in bioluminescence signal from Matrigel plugs | [2] |

| Female CD-1 Nude Mice with U87-MG Glioblastoma Xenografts | 20 mg/kg, once a day for 14 days, p.o. | Strong tumor growth inhibition | [7] |

| RCC PDX Model-Bearing Mice | 100 mg/kg, daily, p.o. (in combination with sunitinib) | Body weight curves monitored | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To determine the in vitro potency of (R)-M8891 in inhibiting endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

(R)-M8891

-

BrdUrd labeling solution

-

Microplate reader

Procedure:

-

Culture HUVECs in Endothelial Cell Growth Medium.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of (R)-M8891 for 72 hours.

-

Add BrdUrd labeling solution to each well and incubate for an additional 2-4 hours.

-

Fix the cells and detect BrdUrd incorporation using an anti-BrdUrd antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Measure the absorbance using a microplate reader to quantify cell proliferation.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To evaluate the antiangiogenic activity of (R)-M8891 in a living organism.

Animal Model:

-

Transgenic VEGFR2-luc mice, which express luciferase under the control of the VEGFR2 promoter, a key receptor in angiogenesis.[2]

Materials:

-

Matrigel

-

(R)-M8891

-

Luciferin (substrate for luciferase)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Mix Matrigel with or without (R)-M8891 at the desired concentrations on ice.

-

Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of VEGFR2-luc mice.

-

Administer (R)-M8891 orally to the mice at doses of 5, 10, or 20 mg/kg daily for 14 days.[2]

-

On day 14, administer luciferin to the mice via intraperitoneal injection.

-

After a short incubation period, anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.

-

Quantify the bioluminescence signal from the Matrigel plugs to assess the level of angiogenesis. A reduction in signal indicates inhibition of VEGFR2 promoter activity and, consequently, angiogenesis.[2]

Tumor Xenograft Model

Objective: To assess the antitumor efficacy of (R)-M8891 in an in vivo setting.

Animal Model:

-

Female CD-1 nude mice (6-7 weeks old).[7]

Cell Line:

-

Human U87-MG glioblastoma cells.[7]

Procedure:

-

Subcutaneously implant U87-MG cells into the flank of the nude mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer (R)-M8891 orally at a dose of 20 mg/kg once daily for 14 days.[7]

-

Measure tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (length x width²) / 2.[9]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of (R)-M8891 Action

Experimental Workflow for In Vivo Angiogenesis Assessment

References

- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. portlandpress.com [portlandpress.com]

- 5. METAP2 - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Item - Supplementary Figure S11-4 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - figshare - Figshare [figshare.com]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

(R)-M8891: A Comprehensive Technical Review of its Selectivity for Methionine Aminopeptidase-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective inhibition of Methionine Aminopeptidase-2 (MetAP-2) by the (R)-enantiomer of M8891, a potent and reversible inhibitor. This document details the quantitative selectivity of (R)-M8891 for MetAP-2 over its isoform, MetAP-1, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways affected by MetAP inhibition.

Introduction to Methionine Aminopeptidases and the Significance of Selective Inhibition

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] In humans, two isoforms exist: MetAP-1 and MetAP-2. While both perform a similar enzymatic function, they are implicated in distinct cellular processes. MetAP-1 is primarily involved in the processing of cytosolic proteins and is required for normal cell cycle progression.[2][3] In contrast, MetAP-2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5] This functional distinction makes MetAP-2 an attractive therapeutic target for the development of anti-cancer agents.[1]

Selective inhibition of MetAP-2 over MetAP-1 is paramount to minimize off-target effects and potential toxicities associated with the disruption of general protein processing. M8891 has emerged as a potent, reversible, and orally active inhibitor of MetAP-2.[1] This guide focuses on the selectivity profile of its less active enantiomer, (R)-M8891, providing a clear quantitative comparison of its activity against both MetAP isoforms.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of the active S-enantiomer (M8891, the eutomer) and the less active (R)-enantiomer (MSC2492281, the distomer) against human MetAP-2 and MetAP-1 has been determined through biochemical assays. The data clearly demonstrates the high selectivity of M8891 for MetAP-2.

| Compound | Target Enzyme | IC50 (nM) | Fold Difference (vs. (R)-enantiomer) |

| M8891 (S-enantiomer) | Human MetAP-2 | 52 | ~150 |

| (R)-M8891 (MSC2492281) | Human MetAP-2 | ~7800 | 1 |

| M8891 (S-enantiomer) | Human MetAP-1 | >10,000 | - |

Table 1: Comparative inhibitory activity of M8891 and its (R)-enantiomer against human MetAP-1 and MetAP-2. The IC50 value for the (R)-enantiomer against MetAP-2 was calculated based on the reported 150-fold decrease in activity compared to the S-enantiomer.

The active S-enantiomer, M8891, exhibits a potent inhibitory concentration (IC50) of 52 nM against human MetAP-2. In stark contrast, the (R)-enantiomer is approximately 150-fold less active. Furthermore, M8891 shows exceptional selectivity for MetAP-2, with an IC50 value greater than 10,000 nM for MetAP-1, indicating a lack of significant inhibition at therapeutic concentrations.

Experimental Protocols

The determination of the inhibitory activity and selectivity of M8891 and its enantiomers involves both biochemical and cell-based assays.

Biochemical MetAP-1 and MetAP-2 Inhibition Assay

This assay directly measures the enzymatic activity of purified MetAP-1 and MetAP-2 in the presence of the test compound.

Principle: The assay quantifies the cleavage of a synthetic tripeptide substrate (e.g., Methionine-Alanine-Serine) by the MetAP enzyme. The amount of product generated is measured, and the inhibition is calculated relative to a control without the inhibitor.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MetAP-1 and MetAP-2 enzymes are purified. A synthetic tripeptide substrate, Methionine-Alanine-Serine, is prepared in a suitable buffer.

-

Inhibitor Preparation: A serial dilution of the test compound ((R)-M8891 or M8891) is prepared.

-

Assay Reaction:

-

The purified MetAP enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes at 25°C) in an appropriate reaction buffer.

-

The enzymatic reaction is initiated by the addition of the tripeptide substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 45 minutes).

-

-

Detection: The amount of cleaved product is quantified. This can be achieved through various methods, such as measuring absorbance at a specific wavelength.

-

Data Analysis: The enzyme activity is calculated based on the difference in signal between time points. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.

Principle: The assay measures the viability and proliferation of HUVECs after treatment with the test compound. A reduction in cell proliferation indicates potential anti-angiogenic activity.

Methodology:

-

Cell Culture: HUVECs are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CyQUANT assay. These assays measure metabolic activity or cellular DNA content, which are proportional to the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by MetAP inhibition and a generalized workflow for evaluating MetAP inhibitors.

Conclusion

The data presented in this technical guide underscore the high selectivity of M8891 for MetAP-2 over MetAP-1. The (R)-enantiomer of M8891 is significantly less potent against MetAP-2, highlighting the stereospecificity of the interaction. The pronounced selectivity of the active S-enantiomer makes it a valuable tool for investigating the specific roles of MetAP-2 in cellular processes and a promising candidate for the development of targeted anti-angiogenic therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METAP2 - Wikipedia [en.wikipedia.org]

- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-M8891: A Novel MetAP2 Inhibitor

(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2) with demonstrated antiangiogenic and antitumoral activities in preclinical studies. This technical guide provides a comprehensive summary of the key preclinical data for (R)-M8891, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

(R)-M8891 exerts its biological effects through the specific inhibition of MetAP2, a dimetallohydrolase crucial for the post-translational modification of nascent proteins.[1][2] MetAP2 removes the N-terminal methionine from a subset of newly synthesized proteins, a critical step for their maturation, stability, and proper function.[1][3] Inhibition of MetAP2 by (R)-M8891 disrupts these processes, leading to the suppression of endothelial cell proliferation and, consequently, angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2][4] Furthermore, (R)-M8891 has been shown to directly inhibit the growth of various cancer cell lines.[1][5]

In Vitro Potency and Selectivity

(R)-M8891 demonstrates potent inhibition of MetAP2 with a high degree of selectivity over the related enzyme, MetAP1.

| Parameter | Value | Reference |

| MetAP2 IC50 | 54 nM | [6] |

| MetAP2 Ki | 4.33 nM | [6] |

| MetAP1 IC50 | >10 µM | [6] |

Anti-proliferative Activity in Endothelial and Cancer Cell Lines

The inhibitory effect of (R)-M8891 on cell proliferation has been evaluated in human umbilical vein endothelial cells (HUVECs) and a panel of cancer cell lines.

| Cell Line | Assay Type | IC50 | Reference |

| HUVEC | Proliferation Assay | 20 nM | [6] |

| Various Cancer Cell Lines | BrdUrd Incorporation Assay | See Figure 1D in reference | [3] |

| Patient-Derived Xenograft (PDX) Lines | Soft-Agar Assay | See Figure 1E in reference | [3] |

In Vivo Anti-angiogenic and Antitumor Efficacy

Preclinical studies in animal models have confirmed the antiangiogenic and antitumor activity of (R)-M8891.

| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |

| Female CD-1 nude mice | Human U87-MG glioblastoma xenograft | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [6] |

| Transgenic VEGFR2-luc mouse | Matrigel plug angiogenesis assay | Not specified | Significant reduction in reporter signal, comparable to anti-muVEGF antibody | [3] |

Pharmacodynamic Biomarker

Translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of MetAP2.[1][3] Inhibition of MetAP2 by (R)-M8891 leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1).[3] This accumulation serves as a robust pharmacodynamic biomarker to monitor the target engagement of (R)-M8891 in both cellular and in vivo studies.[1][3] A target level of 125 µg Met-EF1α per mg of protein has been associated with in vivo efficacy.[2]

Preclinical Pharmacokinetics

The pharmacokinetic profile of (R)-M8891 has been characterized in multiple preclinical species, demonstrating its oral bioavailability.

| Species | Administration | Key Findings | Reference |

| Rat, Dog, Monkey | 0.2 mg/kg, i.v. | Low clearance (CL ~0.03-0.4 L/h/kg), small to medium volume of distribution (Vss ~0.23-1.3 L/kg), and medium to high oral bioavailability (F ~40-80%). | [6] |

Signaling Pathway

Inhibition of MetAP2 by (R)-M8891 has been shown to activate the tumor suppressor p53 and its downstream target p21, leading to G1 phase cell cycle arrest and subsequent inhibition of cell proliferation.[3]

Experimental Protocols

HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of (R)-M8891 on endothelial cells.[1]

Detailed Methodology:

-

Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[1]

-

Cells are seeded at a density of 500 cells per well in 384-well plates and incubated for 6-8 hours at 37°C.[1]

-

(R)-M8891 is serially diluted in DMSO and then added to the wells.

-

The plates are incubated for 72 hours at 37°C.[1]

-

Cell proliferation is assessed using a suitable viability assay.

Cancer Cell Line Proliferation Assay

This protocol is used to determine the IC50 values of (R)-M8891 in various cancer cell lines.[1]

Detailed Methodology:

-

Cancer cells are plated at a density of 1,000–2,500 cells per well in 175 µL of complete medium and incubated overnight at 37°C.[1]

-

Serial dilutions of (R)-M8891 are prepared in DMSO, further diluted in complete medium, and 25 µL is added to each well.[1]

-

The plates are incubated for 72 hours at 37°C.[1]

-

BrdUrd stock solution is added to a final concentration of 10 µmol/L, and the plates are incubated for an additional 18 hours at 37°C.[1]

-

BrdUrd incorporation, as a measure of DNA synthesis and cell proliferation, is then quantified.

In Vivo Xenograft Study

This experimental design is employed to evaluate the antitumor efficacy of (R)-M8891 in a living organism.[6]

Detailed Methodology:

-

Female CD-1 nude mice (6-7 weeks old) are implanted with human U87-MG glioblastoma cells.[6]

-

Once tumors are established, mice are treated with (R)-M8891 at a dose of 20 mg/kg, administered orally once a day for 14 days.[6]

-

Tumor growth is monitored throughout the study.

-

The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.

Met-EF1a-1 Pharmacodynamic Assay

This assay is used to quantify the target engagement of (R)-M8891 by measuring the accumulation of its biomarker, Met-EF1a-1.[3]

Detailed Methodology:

-

Tumor tissues from preclinical xenograft models are homogenized.[3]

-

Total protein concentration is determined using a BCA Protein Assay Kit.[3]

-

The levels of total EF1a-1 and Met-EF1a-1 are measured using a Simple Western analysis system (e.g., SallySue or PeggySue) with specific antibodies for each form of the protein.[3]

-

The amount of Met-EF1a-1 is typically normalized to the total protein concentration.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m8891 - My Cancer Genome [mycancergenome.org]

- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (R)-M8891: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-M8891, a key small molecule in the study of Methionine Aminopeptidase-2 (MetAP-2) inhibition. This document details its relationship to the active eutomer M8891, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

(R)-M8891, also known as MSC2492281, is the less active enantiomer (distomer) of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] M8891 is the active (S)-enantiomer (eutomer). The stereochemistry at the chiral center on the pyrrolidinone ring is critical for its biological activity, with the (R)-enantiomer showing significantly reduced inhibitory effects.[1] Understanding the structure-activity relationship between these enantiomers is crucial for the development of selective MetAP-2 inhibitors for therapeutic applications, primarily in oncology due to their antiangiogenic and antitumoral properties.[2][3]

Chemical Structure and Properties

The chemical structure of (R)-M8891 is depicted below, alongside its more active (S)-enantiomer, M8891. The key difference lies in the stereochemical configuration at the 3-position of the pyrrolidinone ring.

(S)-M8891 (M8891)

(R)-M8891 (MSC2492281) (Note: A direct, publicly available 2D structure image for (R)-M8891 is not readily available. The structure is the mirror image of the (S)-enantiomer shown above at the chiral center.)

Table 1: Chemical and Physical Properties of M8891 Enantiomers

| Property | Value | Reference |

| IUPAC Name | (3R)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide | Inferred from[4] |

| Synonyms | MSC2492281, (R)-M8891 | [1] |

| Molecular Formula | C₂₀H₁₇F₂N₃O₃ | [4] |

| Molecular Weight | 385.37 g/mol | [4] |

| Appearance | Solid | [2] |

| Stereochemistry | (R)-enantiomer | [1] |

(Properties for the (S)-enantiomer, M8891, are identical except for the IUPAC name which is (3S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide).[4]

Biological Activity and Comparative Data

M8891 exerts its biological effects by inhibiting MetAP-2, an enzyme crucial for the post-translational modification of proteins and a key regulator of angiogenesis. The inhibitory activity is highly dependent on the stereochemistry, with the (S)-enantiomer being significantly more potent.

Table 2: Comparative Biological Activity of M8891 Enantiomers

| Assay | (S)-M8891 (M8891) | (R)-M8891 (MSC2492281) | Fold Difference | Reference |

| MetAP-2 Inhibition (IC₅₀) | 52 nM (human), 32 nM (murine) | ~7800 nM (human) | ~150-fold | [1] |

| HUVEC Proliferation (IC₅₀) | 20 nM | 15,000 nM | 750-fold | [1] |

| MetAP-1 Inhibition (IC₅₀) | >10 µM | Not Reported | - | [2] |

This data clearly demonstrates the stereospecificity of MetAP-2 inhibition, with the (R)-enantiomer being substantially less active.

Signaling Pathway

MetAP-2 plays a critical role in protein maturation and endothelial cell proliferation. Its inhibition by M8891 leads to antiangiogenic and antitumoral effects. The simplified signaling pathway is illustrated below.

Caption: Simplified signaling pathway of MetAP-2 and its inhibition by M8891 enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MetAP-2 Biochemical Assay

This assay determines the in-vitro inhibitory activity of compounds against the MetAP-2 enzyme.

Caption: Workflow for the MetAP-2 biochemical inhibition assay.

Methodology:

-

Compound Preparation: Test compounds ((R)-M8891 and M8891) are serially diluted in dimethyl sulfoxide (DMSO).

-

Enzyme Preparation: Recombinant human and murine MetAP-2 enzymes are prepared in an appropriate assay buffer.

-

Incubation: The diluted compounds are incubated with the MetAP-2 enzyme in a microplate.

-

Substrate Addition: A fluorogenic substrate for MetAP-2 is added to initiate the enzymatic reaction.

-

Measurement: The fluorescence signal, which correlates with enzyme activity, is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a concentration-response curve.[1]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells, a key process in angiogenesis.

References

- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for (R)-M8891

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP-2), a key enzyme in protein maturation and a critical target in angiogenesis and oncology research.[1][2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of (R)-M8891, including a biochemical enzyme inhibition assay, a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs), and a Western Blot protocol to monitor target engagement via a pharmacodynamic biomarker. The provided data and methodologies will enable researchers to effectively evaluate (R)-M8891 and similar compounds in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for (R)-M8891's in vitro activity.

| Assay | Target/Cell Line | Parameter | Value | Reference |

| MetAP-2 Enzyme Inhibition | Human MetAP-2 | IC₅₀ | 52 nM | [1] |

| MetAP-2 Enzyme Inhibition | Murine MetAP-2 | IC₅₀ | 32 nM | [1] |

| MetAP-1 Enzyme Inhibition | Human MetAP-1 | IC₅₀ | >10 µM | [2] |

| MetAP-2 Binding Affinity | Human MetAP-2 | Kᵢ | 4.33 nM | [2] |

| Endothelial Cell Proliferation | HUVEC | IC₅₀ | 20 nM | [2] |

Signaling Pathway

The diagram below illustrates the mechanism of action of (R)-M8891. MetAP-2 is a metalloenzyme that cleaves the N-terminal methionine from nascent proteins, a crucial step for protein maturation and function. (R)-M8891 selectively inhibits MetAP-2, leading to the accumulation of unprocessed proteins, such as the biomarker Elongation Factor 1 alpha-1 (EF1a-1). This disruption of protein maturation ultimately results in anti-proliferative and anti-angiogenic effects.

Caption: Mechanism of action of (R)-M8891.

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of (R)-M8891 against human MetAP-2.

Experimental Workflow:

Caption: Workflow for the MetAP-2 enzyme inhibition assay.

Materials:

-

Human MetAP-2 (h-MetAP-2)

-

HEPES buffer

-

NaCl

-

MnCl₂

-

Peroxidase (POD)

-

Amino acid oxidase (AAO)

-

Dianisidine

-

MAS tripeptide (Methionine-Alanine-Serine)

-

(R)-M8891

-

DMSO

-

Microplate reader

Procedure:

-

Prepare the assay buffer: 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 µmol/L MnCl₂.[1]

-

Prepare a reaction mixture containing 140 nmol/L h-MetAP2, 1 U POD, 0.02 U AAO, and 0.6 mmol/L dianisidine in the assay buffer.[1]

-

Serially dilute (R)-M8891 in DMSO and add to the wells of a microplate.

-

Add the reaction mixture to the wells containing the compound and pre-incubate for 15 minutes at 25°C.[1]

-

Initiate the enzymatic reaction by adding 0.5 mmol/L MAS tripeptide to each well. The total assay volume should be 50 µL.[1]

-

Monitor the change in absorbance over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

HUVEC Proliferation Assay

This cell-based assay measures the anti-proliferative effect of (R)-M8891 on human endothelial cells.

Experimental Workflow:

Caption: Workflow for the HUVEC proliferation assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium MV with supplements

-

Fetal Bovine Serum (FBS)

-

(R)-M8891

-

DMSO

-

BrdUrd labeling solution

-

384-well plates

-

Microplate reader

Procedure:

-

Culture HUVECs in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[4]

-

Plate 500 cells per well in 70 µL of complete medium in 384-well plates.[4]

-

Incubate the plates for 6-8 hours at 37°C.[4]

-

Prepare serial dilutions of (R)-M8891 in DMSO and add them to the wells.

-

Incubate the plates for 72 hours at 37°C.[4]

-

Add BrdUrd stock solution to each well to a final concentration of 10 µmol/L and incubate for an additional 18 hours at 37°C.[4]

-

Measure BrdUrd incorporation according to the manufacturer's instructions, which typically involves cell lysis, antibody incubation, and detection via a colorimetric or fluorescent readout.

-

Determine the IC₅₀ value by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

Western Blot for Met-EF1a-1 Accumulation

This protocol is for detecting the accumulation of the unprocessed, methionylated form of Elongation Factor 1 alpha-1 (Met-EF1a-1), a pharmacodynamic biomarker of MetAP-2 inhibition.

Experimental Workflow: